Usage Level Advantage in Baked Goods
5‑Hydroxy‑4‑octanone achieves the desired buttery‑nutty flavor in baked goods at a FEMA maximum use level of 7.8 mg·kg⁻¹, whereas acetoin (FEMA 2008) requires 32 mg·kg⁻¹ and ethyl butyrate (FEMA 2427) requires 93 mg·kg⁻¹ in the same food category [1][2]. This represents a 4.1‑fold lower mass requirement versus acetoin and an 11.9‑fold reduction versus ethyl butyrate, indicating significantly higher flavor potency per unit mass.
| Evidence Dimension | FEMA maximum usage level in baked goods (mg·kg⁻¹) |
|---|---|
| Target Compound Data | 5‑Hydroxy‑4‑octanone: 7.8 mg·kg⁻¹ (baked goods) |
| Comparator Or Baseline | Acetoin: 32 mg·kg⁻¹ (baked goods) [1]; Ethyl butyrate: 93 mg·kg⁻¹ (baked goods) [2] |
| Quantified Difference | 7.8 vs. 32 mg·kg⁻¹ (4.1‑fold lower vs. acetoin); 7.8 vs. 93 mg·kg⁻¹ (11.9‑fold lower vs. ethyl butyrate) |
| Conditions | FEMA GRAS maximum usage levels for baked goods category, as published by FEMA Expert Panel (1994‑2001 surveys); data compiled by Fenaroli’s Handbook and reproduced by Chemicalbook, Scents&Flavors, and TGSC. |
Why This Matters
Lower required dosage translates directly to reduced unit cost per flavor impact and can aid compliance with “clean‑label” initiatives that favour shorter ingredient lists.
- [1] Scents&Flavors, Acetoin — FEMA maximum usage data. (https://scentsandflavors.com/database/9dbb4fb6-969c-4dc1-8b8d-17ef08b019dd) View Source
- [2] The Good Scents Company, Ethyl butyrate 105‑54‑4 — FEMA use levels. (http://thegoodscentscompany.com/data/rw1004791.html) View Source
